molecular formula C6HBr3N2O4 B11966007 1,3,5-Tribromo-2,4-dinitro-benzene CAS No. 51686-79-4

1,3,5-Tribromo-2,4-dinitro-benzene

Cat. No.: B11966007
CAS No.: 51686-79-4
M. Wt: 404.79 g/mol
InChI Key: XFVVPWNDDKXOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tribromo-2,4-dinitro-benzene is an organic compound with the molecular formula C6HBr3N2O4. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by nitro groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tribromo-2,4-dinitro-benzene can be synthesized through a multi-step process involving bromination and nitration of benzene derivatives. One common method involves the bromination of 1,3,5-tribromobenzene followed by nitration. The reaction conditions typically include the use of concentrated sulfuric acid and nitric acid for nitration, and bromine in the presence of a catalyst for bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2,4-dinitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Formation of 1,3,5-tribromo-2,4-diaminobenzene.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

1,3,5-Tribromo-2,4-dinitro-benzene is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4-dinitro-benzene involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and redox reactions, which can lead to the formation of various intermediates and final products .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tribromo-2-nitrobenzene
  • 1,3,5-Tribromo-2,4,6-trinitrobenzene
  • 1,3,5-Tribromo-2,4-diaminobenzene

Uniqueness

1,3,5-Tribromo-2,4-dinitro-benzene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific research and industrial contexts .

Properties

CAS No.

51686-79-4

Molecular Formula

C6HBr3N2O4

Molecular Weight

404.79 g/mol

IUPAC Name

1,3,5-tribromo-2,4-dinitrobenzene

InChI

InChI=1S/C6HBr3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H

InChI Key

XFVVPWNDDKXOKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.